3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine
Description
Properties
IUPAC Name |
3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-8(2)6-11(16)9-4-3-5-10(7-9)12(13,14)15/h3-5,7-8,11H,6,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXBZUFVURRCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=CC=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity 3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Applications in Organic Synthesis
3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine serves as a versatile building block in organic synthesis. It is employed in the synthesis of various fluorinated compounds, including:
- Fluorinated Fused-Ring Pyrazoles : This compound is utilized to synthesize new tricyclic structures that exhibit unique biological activities.
- Trifluoromethylpyridines : These derivatives are crucial in developing agrochemicals and pharmaceuticals due to their structural motifs.
Table 1: Key Applications in Organic Synthesis
| Application | Description |
|---|---|
| Synthesis of Tricyclic Compounds | Used as a precursor for creating biologically active tricyclic structures. |
| Trifluoromethylpyridines | Key structural motifs in agrochemical and pharmaceutical development. |
Medicinal Chemistry
In medicinal chemistry, this compound has shown promise in drug development:
- Enhanced Pharmacokinetics : The presence of the trifluoromethyl group improves the compound's pharmacokinetic properties, making it suitable for designing new therapeutic agents.
- Biological Activity Modulation : Studies indicate that this compound can modulate various biological pathways, enhancing its potential as a drug candidate.
Case Study: Drug Development
Research has indicated that derivatives of this compound have been explored for their anti-cancer properties. For instance, compounds synthesized from this amine have demonstrated significant activity against human liver carcinoma cell lines (HepG2), suggesting a pathway for developing anticancer therapies.
Material Science
The compound's unique physicochemical properties make it valuable in material science:
- Functional Materials : Trifluoromethylated compounds derived from this compound are used to create advanced materials with specific functionalities.
Table 2: Applications in Material Science
| Application | Description |
|---|---|
| Functional Materials | Utilized in developing materials with tailored properties for electronics and coatings. |
Agrochemical Applications
The trifluoromethyl group is a critical feature in many agrochemicals:
- Pesticides and Herbicides : Compounds derived from this compound have been incorporated into various agrochemical formulations, enhancing their efficacy.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes .
Comparison with Similar Compounds
N-Methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]butan-1-amine
- Molecular Formula : C₁₅H₂₂F₃N
- Key Differences :
- Implications : N-methylation may enhance metabolic stability but reduce solubility in aqueous environments.
4,4,4-Trifluoro-N-methyl-1-(3-methylphenyl)butan-1-amine
- Molecular Formula : C₁₂H₁₆F₃N (same as target compound).
- 3-methylphenyl substituent instead of 3-(trifluoromethyl)phenyl.
4-(4-(Trifluoromethyl)phenyl)butan-1-amine
- Molecular Formula : C₁₁H₁₄F₃N
- Key Differences :
- Trifluoromethyl group on the para position of the phenyl ring.
- Shorter carbon chain (butanamine vs. pentanamine in some analogs).
- Implications : Para-substitution may modify steric hindrance and electronic distribution compared to the meta-substituted target compound .
3-Methyl-1-(4-(methylthio)phenyl)butan-1-amine Hydrochloride
- Molecular Formula : C₁₂H₁₈ClNS (salt form).
- Key Differences :
- Methylthio substituent at the para position instead of trifluoromethyl.
- Hydrochloride salt enhances aqueous solubility.
3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine
- Molecular Formula : C₉H₁₆ClN₃
- Key Differences :
- Pyrazole ring replaces the phenyl group.
- Chlorine substituent and longer pentanamine chain.
- Implications : The heterocyclic pyrazole may increase polarity, affecting membrane permeability and solubility .
Data Table: Structural and Physicochemical Comparison
*Estimated values based on structural analogs.
Key Structural and Functional Insights
- Trifluoromethyl Position : Meta-substitution (target compound) vs. para-substitution () alters steric and electronic interactions. Para-substituted analogs may exhibit different binding affinities in receptor models.
- Heterocyclic vs.
- N-Alkylation Effects : N-methylation () typically enhances lipophilicity and metabolic stability but may reduce solubility.
- Salt Forms : Hydrochloride salts () improve solubility for in vivo applications but require careful pH handling.
Biological Activity
Overview
3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine is an organic compound notable for its structural features, including a trifluoromethyl group that significantly influences its chemical reactivity and biological activity. This compound is part of a broader class of amines that have been studied for their potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. This property is crucial for its interaction with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways through interaction with specific molecular targets. The trifluoromethyl group not only increases the compound's lipophilicity but also alters its electronic properties, which can enhance binding affinity to target proteins.
Enzyme Inhibition
Research has indicated that compounds with similar structures exhibit enzyme inhibition properties. For instance, a study highlighted that derivatives of trifluoromethyl phenyl amines showed moderate inhibition against carbonic anhydrase-II, suggesting a potential pathway for therapeutic applications in conditions where modulation of this enzyme is beneficial .
Case Studies and Research Findings
- Study on Anticancer Activity : A related compound was evaluated for its anticancer properties against various human cancer cell lines. The results demonstrated a significant reduction in cell viability, indicating potential as an anticancer agent .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of similar trifluoromethyl compounds. The findings revealed moderate activity against antibiotic-resistant bacteria, providing insights into their potential use in treating infections caused by resistant strains .
- Structure-Activity Relationship (SAR) : Several studies have explored the SAR of trifluoromethyl-substituted amines. These studies suggest that modifications in the side chains can lead to enhanced biological activities, such as increased potency against specific targets .
Data Tables
Q & A
Basic: What are the recommended synthetic routes for 3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
The compound can be synthesized via reductive amination using 3-(trifluoromethyl)benzaldehyde and 3-methylbutan-1-amine. Sodium cyanoborohydride (NaBH3CN) in methanol under nitrogen is effective for imine reduction. Optimization involves:
- Temperature control : 0–25°C to minimize side reactions.
- Stoichiometry : Maintain a 1:1.2 molar ratio of aldehyde to amine.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product. Yield improvements are achievable by substituting NaBH3CN with catalytic hydrogenation (H2/Pd-C) under mild pressure .
Basic: How can the purity and structural identity of this compound be confirmed?
Methodological Answer:
- NMR Spectroscopy : Use 1H, 13C, and 19F NMR to confirm substituent positions and electronic environments. The trifluoromethyl group shows a distinct 19F NMR peak near -60 ppm .
- Mass Spectrometry (LC-MS) : Confirm molecular weight (MW: 245.26 g/mol) and purity (>95%).
- X-ray Crystallography : If crystalline, SHELXL refinement resolves absolute configuration .
Advanced: How can researchers resolve contradictions between computational docking predictions and experimental binding assays?
Methodological Answer:
Discrepancies may arise from protein flexibility or solvation effects. Strategies include:
- Molecular Dynamics (MD) Simulations : Account for receptor flexibility over 100 ns trajectories.
- SPR Assays : Measure binding kinetics (ka/kd) to validate docking results.
- Solubility Testing : Determine logP to assess membrane permeability. Adjust in silico models for protonation states at physiological pH .
Advanced: What strategies mitigate stereochemical impurities during synthesis?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak IA columns to separate enantiomers.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with palladium catalysts for enantioselective synthesis.
- Circular Dichroism (CD) : Monitor enantiomeric excess (ee) during reaction progression .
Basic: What are key considerations for stability studies under varying storage conditions?
Methodological Answer:
- Thermal Stability : TGA analysis up to 200°C.
- Hydrolytic Stability : Incubate at pH 3–9 (37°C) for 48 hours.
- Degradation Analysis : LC-MS identifies hydrolyzed or oxidized byproducts. Store at -20°C in amber vials under argon .
Advanced: How can SAR studies evaluate the trifluoromethyl group’s role in bioactivity?
Methodological Answer:
- Analog Synthesis : Replace -CF3 with -CH3, -Cl, or -OCH3.
- In Vitro Assays : Test enzyme inhibition (IC50) or receptor binding (Ki).
- QSAR Modeling : Corrogate substituent hydrophobicity (π) and electronic (σ) parameters with activity .
Basic: Which spectroscopic techniques characterize the trifluoromethyl group’s electronic effects?
Methodological Answer:
- 19F NMR : Chemical shifts reflect electronic perturbations.
- IR Spectroscopy : C-F stretches (1100–1200 cm⁻¹).
- XPS : Fluorine 1s binding energy (~689 eV) confirms electronic environment .
Advanced: How is crystallographic disorder in the trifluoromethyl group addressed?
Methodological Answer:
- SHELXL Refinement : Use PART instructions to model disorder.
- Restraints : Apply DFIX/SIMU for bond lengths/angles.
- Occupancy Refinement : Iteratively adjust using Fourier difference maps .
Basic: What metabolic pathways are predicted in silico, and how are they validated?
Methodological Answer:
- MetaPrint2D : Predict phase I (oxidation) and phase II (glucuronidation) metabolism.
- Liver Microsomes : Incubate compound (1–100 µM) and analyze metabolites via LC-HRMS. Compare with predictions .
Advanced: How to design a high-throughput screening (HTS) assay for multi-target interaction?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
